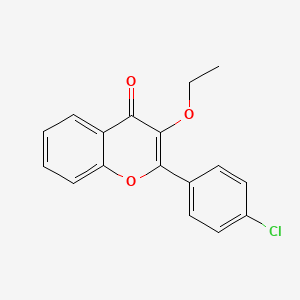

2-(4-Chlorophenyl)-3-ethoxychromen-4-one

Description

2-(4-Chlorophenyl)-3-ethoxychromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a 4-chlorophenyl group and an ethoxy group attached to the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-ethoxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO3/c1-2-20-17-15(19)13-5-3-4-6-14(13)21-16(17)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQVHNCMCHTWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(OC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-ethoxychromen-4-one typically involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-4-one core. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-ethoxychromen-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of chroman-4-one derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-ethoxychromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, resulting in DNA damage and cell death in cancer cells. Additionally, it can modulate oxidative stress pathways, contributing to its antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

- 2-(4-Chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one

- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline

- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

Uniqueness

2-(4-Chlorophenyl)-3-ethoxychromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core, which imparts distinct biological activities and chemical reactivity. Its combination of a 4-chlorophenyl group and an ethoxy group makes it a versatile compound for various applications .

Q & A

Q. What synthetic methodologies are recommended for 2-(4-Chlorophenyl)-3-ethoxychromen-4-one, and how can reaction parameters be optimized?

The synthesis typically involves Claisen-Schmidt condensation between a substituted acetophenone and an aromatic aldehyde, followed by cyclization. For example, sodium hydroxide in ethanol with hydrogen peroxide facilitates cyclization (e.g., for analogous chromen-4-ones). Key parameters include temperature control (60–80°C), stoichiometric ratios of reagents (e.g., 1:1.2 ketone:aldehyde), and reaction time (6–12 hours). Purification via recrystallization in ethanol improves yield .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

Nuclear magnetic resonance (NMR, ¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. X-ray crystallography (using programs like SHELXL ) resolves stereochemical details, while IR spectroscopy identifies functional groups (e.g., carbonyl at ~1650 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., ethoxy, chlorophenyl) influence the compound’s reactivity and intermolecular interactions?

The electron-withdrawing 4-chlorophenyl group stabilizes the chromen-4-one core via resonance, while the ethoxy group donates electrons, altering electrophilicity. X-ray data (e.g., bond lengths and angles from monoclinic crystal systems) reveal π-π stacking between aromatic rings and hydrogen-bonding networks involving the ethoxy oxygen. Computational studies (DFT) can quantify charge distribution and frontier molecular orbitals .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) be systematically addressed?

Discrepancies may arise from assay conditions (e.g., bacterial strain variability) or sample purity. Standardize protocols using CLSI guidelines for antimicrobial testing and validate via dose-response curves. Pair experimental data with molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to targets like COX-2 or bacterial topoisomerases .

Q. What computational strategies predict the compound’s pharmacokinetics and target selectivity?

Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-protein stability, while SwissADME predicts ADME properties (e.g., logP = ~3.2, high GI absorption). Use QSAR models to link substituent modifications (e.g., ethoxy vs. methoxy) with activity cliffs .

Q. What challenges arise in isolating stereoisomers during synthesis, and how are they resolved?

Cis/trans isomerism at the 3-ethoxy position can occur. Selective crystallization (e.g., using ethanol/water mixtures) or chiral chromatography (Chiralpak® columns) separates isomers. Lewis acids (e.g., BF₃·Et₂O) may catalyze isomerization to the thermodynamically stable form .

Methodological Notes

- Crystallography : Refinement via SHELXL and visualization with ORTEP-3 are standard.

- Data Reproducibility : Report detailed crystallographic parameters (space group, unit cell dimensions) to enable replication .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial studies) and validate via triplicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.